An In-depth Technical Guide to (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is a heterocyclic compound featuring a synthetically versatile pyrazole core, substituted with a methyl group, a thiophene ring, and a primary alcohol. This guide provides a comprehensive overview of its chemical identity, predicted physicochemical and spectroscopic properties, a detailed synthetic protocol, and an exploration of its chemical reactivity. The convergence of the biologically significant pyrazole and thiophene moieties suggests the potential of this molecule as a valuable building block in medicinal chemistry and materials science.[1][2][3]
Chemical Identity and Structure
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IUPAC Name: (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol
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Molecular Formula: C₁₀H₁₀N₂OS
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Molecular Weight: 206.27 g/mol
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CAS Number: Not available. A CAS number has not been assigned as of the writing of this guide.
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Canonical SMILES: CN1N=C(C=C1CO)C2=CC=CS2
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InChI Key: InChI=1S/C10H10N2OS/c1-12-9(6-13)5-8(11-12)10-4-2-3-14-10/h2-5,13H,6H2,1H3
Structural Features: The molecule integrates three key structural motifs:
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A 1-methyl-1H-pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N-methylation prevents tautomerism that is common in NH-pyrazoles.[4]
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A thiophene-2-yl group at the 3-position of the pyrazole ring. Thiophene and its derivatives are known for their diverse biological activities.
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A methanol group at the 5-position of the pyrazole ring, which serves as a handle for further chemical modifications.
Physicochemical and Spectroscopic Properties
Physical Properties (Predicted)
| Property | Predicted Value | Rationale/Comparison |
| Physical State | White to off-white solid | Pyrazole and many of its substituted derivatives are solids at room temperature.[2][4] |
| Melting Point | 150 - 180 °C | Substituted thienyl-pyrazole derivatives often exhibit melting points in this range, influenced by crystal packing and intermolecular hydrogen bonding from the hydroxyl group.[5][6] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The presence of the polar hydroxyl group enhances solubility in polar protic solvents, while the aromatic rings favor solubility in organic solvents. |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of similar compounds and general principles of spectroscopy.
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¹H NMR (400 MHz, CDCl₃):
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δ ~7.30-7.00 (m, 3H): Protons of the thiophene ring.
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δ ~6.50 (s, 1H): Proton at the 4-position of the pyrazole ring.
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δ ~4.70 (s, 2H): Methylene protons of the CH₂OH group.
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δ ~3.90 (s, 3H): Protons of the N-CH₃ group.
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δ ~2.50 (br s, 1H): Proton of the OH group (chemical shift can vary with concentration and solvent).
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-
¹³C NMR (100 MHz, CDCl₃):
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δ ~152 ppm: C5 of the pyrazole ring.
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δ ~148 ppm: C3 of the pyrazole ring.
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δ ~135 ppm: Quaternary carbon of the thiophene ring attached to the pyrazole.
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δ ~128-125 ppm: CH carbons of the thiophene ring.
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δ ~107 ppm: C4 of the pyrazole ring.
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δ ~58 ppm: CH₂OH carbon.
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δ ~37 ppm: N-CH₃ carbon.
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| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3500-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (aliphatic) | Medium |
| ~1550 | C=N, C=C stretch (pyrazole ring) | Medium |
| ~1450 | C=C stretch (thiophene ring) | Medium |
| 1260-1000 | C-O stretch (primary alcohol) | Strong |
The IR spectrum is expected to be dominated by a strong, broad O-H stretching band characteristic of alcohols, and a strong C-O stretching absorption.[7][8][9][10][11][12][13]
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Molecular Ion (M⁺): m/z = 206
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Major Fragmentation Pathways (Predicted):
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Loss of H₂O (m/z = 188)
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Loss of CH₂OH (m/z = 175)
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Fragmentation of the thiophene and pyrazole rings.
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Synthesis
A plausible and efficient synthesis of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol can be achieved via a two-step process starting from 2-acetylthiophene. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol.
Step 1: Synthesis of 1-(Thiophen-2-yl)butane-1,3-dione
This step involves a Claisen-Schmidt condensation between 2-acetylthiophene and a carbonate source, such as diethyl carbonate, to form the β-diketone intermediate.[14]
Protocol:
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl ether at 0 °C, add a solution of 2-acetylthiophene (1.0 eq) in diethyl ether dropwise.
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After the addition is complete, add diethyl carbonate (1.5 eq) and allow the mixture to warm to room temperature.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
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Cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(thiophen-2-yl)butane-1,3-dione.
Step 2: Synthesis of Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate
The synthesized β-diketone is then cyclized with methylhydrazine to form the pyrazole ring. This reaction typically proceeds with good regioselectivity.
Protocol:
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To a solution of 1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude pyrazole ester.
-
Purify by recrystallization or column chromatography to yield ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate.
Step 3: Reduction to (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol
The final step is the reduction of the ester functionality to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Protocol:
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To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate (1.0 eq) in THF dropwise.
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After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol.
Chemical Reactivity
The reactivity of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is governed by the chemical nature of its three constituent parts: the pyrazole ring, the thiophene ring, and the primary alcohol.
Reactions of the Pyrazole Ring
The pyrazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The presence of the N-methyl group and the thienyl substituent will influence the regioselectivity of these reactions. Electrophilic attack is most likely to occur at the C4 position.[15]
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Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield the corresponding 4-halo derivative.[16][17][18][19]
Reactions of the Thiophene Ring
The thiophene ring is also susceptible to electrophilic aromatic substitution, typically at the 5-position. However, the existing substitution at the 2-position will direct further substitution.
Reactions of the Methanol Group
The primary alcohol functionality is a key site for a variety of chemical transformations.
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.[20]
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Esterification: The alcohol can be readily converted to esters by reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides.[21]
-
Etherification: Williamson ether synthesis can be employed to form ethers by first deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.
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Halogenation: The hydroxyl group can be replaced by a halogen using reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.
Caption: Key chemical transformations of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol.
Potential Applications
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs.[3][22] The incorporation of a thiophene ring, another privileged scaffold in medicinal chemistry, suggests that (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol could be a valuable starting material for the synthesis of novel bioactive compounds.[1][2] Potential areas of interest include the development of anti-inflammatory, antimicrobial, and anticancer agents.[23] The primary alcohol provides a convenient point for derivatization to explore structure-activity relationships (SAR).
Safety and Handling
Specific toxicity data for this compound are not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Conclusion
(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is a structurally interesting heterocyclic compound with significant potential for applications in drug discovery and materials science. This technical guide has provided a detailed, albeit partially predictive, overview of its chemical properties, a plausible synthetic route, and its expected reactivity. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related molecular scaffolds.
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